2-Cyanobenzamidine Hydrochloride
Overview
Description
2-Cyanobenzamidine Hydrochloride is a chemical compound with the formula C8H9ClN4 . It is also known as N-cyano-p-tolylsulfonyl-L-argininamide hydrochloride. This compound belongs to the family of amides and is commonly used in the field of life science research.
Molecular Structure Analysis
The IUPAC name for 2-Cyanobenzamidine Hydrochloride is 2-cyanobenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H7N3.ClH/c9-5-6-3-1-2-4-7 (6)8 (10)11;/h1-4H, (H3,10,11);1H . The molecular weight is 181.62 .Physical And Chemical Properties Analysis
2-Cyanobenzamidine Hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Antioxidant Activity
2-Cyanobenzamidine Hydrochloride can be used in the synthesis of benzamide compounds, which have been found to exhibit significant antioxidant activity . These compounds have been tested for their total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamide compounds synthesized from 2-Cyanobenzamidine Hydrochloride have shown promising antibacterial activity . They have been tested in vitro against three gram-positive bacteria and three gram-negative bacteria .
Antifungal Activity
Benzamidine derivatives containing 1,2,3-triazole moieties synthesized from 2-Cyanobenzamidine Hydrochloride have shown both in vitro and in vivo fungicidal activities against Colletotrichum lagenarium and Botrytis cinerea .
Medical Applications
Benzamides, a significant class of amide compounds, have been widely used in medical applications such as the treatment of cancer, hypercholesterolemia, juvenile hyperactivity, and more . These compounds can be synthesized using 2-Cyanobenzamidine Hydrochloride .
Industrial Applications
Amide compounds, which can be synthesized from 2-Cyanobenzamidine Hydrochloride, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Amide compounds synthesized from 2-Cyanobenzamidine Hydrochloride have been used in drug discovery . These compounds are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Safety and Hazards
The safety information for 2-Cyanobenzamidine Hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is structurally similar to benzamidine, which is known to interact with several proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, casein kinase ii subunit alpha, and others .
Mode of Action
Based on its structural similarity to benzamidine, it may interact with its targets in a similar manner .
properties
IUPAC Name |
2-cyanobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKIZLAUKEEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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